![molecular formula C12H23FN2O2 B2887532 Tert-butyl N-[[(1R,3S)-3-(aminomethyl)-1-fluorocyclopentyl]methyl]carbamate CAS No. 2361610-52-6](/img/structure/B2887532.png)
Tert-butyl N-[[(1R,3S)-3-(aminomethyl)-1-fluorocyclopentyl]methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[[(1R,3S)-3-(aminomethyl)-1-fluorocyclopentyl]methyl]carbamate is a chemical compound that has been widely researched for its potential applications in the field of medicinal chemistry. It is a carbamate derivative that has shown promising results in various scientific studies, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of tert-butyl N-[[(1R,3S)-3-(aminomethyl)-1-fluorocyclopentyl]methyl]carbamate involves the inhibition of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, the levels of acetylcholine in the brain are increased, leading to improved cognitive function.
Biochemical and Physiological Effects:
Tert-butyl N-[[(1R,3S)-3-(aminomethyl)-1-fluorocyclopentyl]methyl]carbamate has been shown to have a positive effect on the biochemical and physiological functions of the brain. It has been found to increase the levels of acetylcholine in the brain, which is important for cognitive function. It also has a neuroprotective effect, which may be beneficial in the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
Tert-butyl N-[[(1R,3S)-3-(aminomethyl)-1-fluorocyclopentyl]methyl]carbamate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, with a large body of research available on its properties and potential applications. However, one limitation is that it may not be suitable for all types of experiments, as its effects may vary depending on the specific conditions and parameters of the experiment.
Future Directions
There are several future directions for research on tert-butyl N-[[(1R,3S)-3-(aminomethyl)-1-fluorocyclopentyl]methyl]carbamate. One area of interest is its potential applications in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Another direction is the development of more efficient synthesis methods for the compound, which could lead to improved yields and reduced costs. Additionally, further research is needed to fully understand the mechanism of action of the compound and its effects on the brain.
Synthesis Methods
The synthesis of tert-butyl N-[[(1R,3S)-3-(aminomethyl)-1-fluorocyclopentyl]methyl]carbamate involves the reaction of tert-butyl N-[[(1R,3S)-3-bromo-1-fluorocyclopentyl]methyl]carbamate with ammonia in the presence of a palladium catalyst. The reaction results in the formation of the final product, which can be purified through various methods such as column chromatography.
Scientific Research Applications
Tert-butyl N-[[(1R,3S)-3-(aminomethyl)-1-fluorocyclopentyl]methyl]carbamate has been extensively studied for its potential applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have a positive effect on the cognitive function of patients suffering from these disorders, with minimal side effects.
properties
IUPAC Name |
tert-butyl N-[[(1R,3S)-3-(aminomethyl)-1-fluorocyclopentyl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23FN2O2/c1-11(2,3)17-10(16)15-8-12(13)5-4-9(6-12)7-14/h9H,4-8,14H2,1-3H3,(H,15,16)/t9-,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVGPONOWGYMFT-JOYOIKCWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCC(C1)CN)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@]1(CC[C@@H](C1)CN)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[[(1R,3S)-3-(aminomethyl)-1-fluorocyclopentyl]methyl]carbamate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.